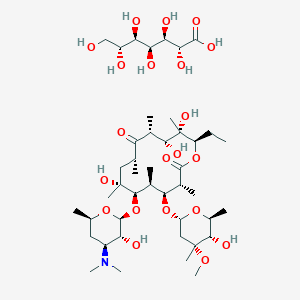
(2R,3R)-二丁基 2,3-二羟基琥珀酸酯
描述
(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, also known as 2,3-dihydroxybutanedioic acid dibutyl ester, is an important organic compound that has been widely studied in recent years. It is a dicarboxylic acid ester with a molecular formula of C10H20O5 and a molecular weight of 224.27 g/mol. It has been found to have a wide range of applications in many areas of science, including synthesis, biochemistry, and medical research. As such, it has become an important tool for researchers in the lab.
科学研究应用
生物聚合物生产
与二丁基琥珀酸酯衍生物相关的科学研究的一个有前景的领域涉及生物聚合物的微生物生产。聚-3-羟基丁酸酯 (PHB) 是一种生物聚合物,具有替代传统石油基塑料的巨大潜力,从而减少塑料污染。甲烷氧化细菌(将甲烷转化为更复杂的化合物)已经过研究,以了解它们产生 PHB 的能力。鉴于结构相似,(2R,3R)-二丁基 2,3-二羟基琥珀酸酯有可能参与类似的生物技术应用,特别是在优化生物聚合物合成途径以用于环境和工业用途方面 (Kubaczyński、Pytlak 和 Stępniewska,2019)。
生物降解和环境影响
对聚合物生物降解及其环境影响的研究对于开发可持续材料至关重要。对聚-3-羟基丁酸酯 (PHB) 及其在环境中生物降解的研究可以提供有关二丁基琥珀酸酯衍生物(如 (2R,3R)-二丁基 2,3-二羟基琥珀酸酯)如何在自然环境中表现的见解。了解生物降解途径和速率有助于评估源自此类化合物的材料的生态足迹,以及它们作为传统塑料的环保替代品的潜力。
生物医学应用
生物医学领域是 (2R,3R)-二丁基 2,3-二羟基琥珀酸酯可能找到应用的另一个领域,特别是考虑到对用于医疗的生物相容材料的兴趣。聚羟基链烷酸酯 (PHA),包括 PHB,由于其生物相容性和无毒降解产物而被探索其在医学应用中的潜力。对表面改性 PHA 以增强生物相容性的研究可以为开发基于 (2R,3R)-二丁基 2,3-二羟基琥珀酸酯的材料用于医疗保健(例如药物输送系统或可生物降解植入物)提供信息 (Chai 等人,2020)。
属性
IUPAC Name |
dibutyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQQSKDZQTOQG-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883265 | |
| Record name | (2R,3R)-Dibutyl tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 22 deg C; [ChemIDplus] Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Dibutyl L-tartrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
87-92-3 | |
| Record name | (+)-Dibutyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2R,3R)-Dibutyl tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL TARTRATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1V32IF1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)


![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)


![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)




